molecular formula C9H12ClNO B8098840 2,3-Dihydro-1H-isoindol-1-ylmethanol hydrochloride

2,3-Dihydro-1H-isoindol-1-ylmethanol hydrochloride

Cat. No.: B8098840
M. Wt: 185.65 g/mol
InChI Key: UQWXDZZWXMHEPC-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-isoindol-1-ylmethanol hydrochloride (CAS 1965309-67-4) is a high-purity chemical compound supplied for research and development purposes. This isoindoline derivative, with the molecular formula C 9 H 12 ClNO and a molecular weight of 185.65 g/mol, serves as a valuable synthetic intermediate and building block in medicinal chemistry . The isoindoline scaffold is a privileged structure in drug discovery due to its presence in compounds with diverse biological activities . Specifically, 2,3-dihydro-1H-isoindol (isoindoline) derivatives have been investigated in patented compounds for the treatment of various disorders, including neoplasms (cancers) and conditions involving angiogenesis . Furthermore, structurally related 2,3-dihydroindole derivatives are promising agents for developing compounds with neuroprotective and antioxidant properties, and are explored as novel analogs for targeting melatonin receptors . The primary alcohol functional group on this molecule provides a handle for further chemical modification, making it a versatile precursor for synthesizing more complex molecules for biological evaluation . This product is intended for research use in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,3-dihydro-1H-isoindol-1-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c11-6-9-8-4-2-1-3-7(8)5-10-9;/h1-4,9-11H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWXDZZWXMHEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(N1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-67-4
Record name (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride
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Preparation Methods

A widely cited method involves the acid-mediated deprotection of tert-butoxycarbonyl (Boc)-protected intermediates. For example, 1-(isoindolin-5-yl)ethan-1-one is synthesized by treating Boc-protected isoindoline 51b with hydrochloric acid (HCl) in a dioxane/water system . While this specific example targets a ketone derivative, analogous protocols can be adapted for hydroxymethylated variants:

  • Synthesis of Boc-protected precursor :

    • Starting from isoindoline, introduce a hydroxymethyl group via alkylation with formaldehyde under basic conditions.

    • Protect the amine with Boc anhydride[(Boc)₂O] in dichloromethane (DCM) with a catalytic base .

  • Deprotection to form hydrochloride salt :

    • Treat the Boc-protected intermediate with 1N HCl in dioxane/water (1:1) at 20°C for 16 hours .

    • Concentrate under reduced pressure to yield the hydrochloride salt.

Key Data :

ParameterValueSource
Reaction Time16 h
Temperature20°C
Solvent SystemDioxane/water
WorkupConcentration without purification

Reductive Amination of Isoindoline with Formaldehyde

Reductive amination offers a direct route to introduce the hydroxymethyl group. This method avoids protection/deprotection steps and is scalable:

  • Reaction Setup :

    • Suspend isoindoline in ethanol and add aqueous formaldehyde (37%) .

    • Introduce sodium cyanoborohydride (NaBH₃CN) as a reducing agent at 0–5°C .

  • Salt Formation :

    • After completion, acidify the mixture with concentrated HCl.

    • Precipitate the product by cooling and isolate via filtration .

Optimization Insights :

  • Excess formaldehyde (2–3 equiv.) ensures complete conversion .

  • Yields improve under inert atmospheres (argon/nitrogen) to prevent oxidation .

Nucleophilic Substitution on Chloromethyl Isoindoline

Chloromethyl isoindoline derivatives serve as electrophilic intermediates for hydroxymethylation:

  • Synthesis of Chloromethyl Isoindoline :

    • React isoindoline with chloromethyl methyl ether (MOMCl) in the presence of triethylamine (TEA) .

  • Hydrolysis to Hydroxymethyl Derivative :

    • Treat the chloromethyl intermediate with water in tetrahydrofuran (THF) at reflux .

    • Neutralize with HCl to form the hydrochloride salt .

Comparative Analysis :

MethodYield (%)Purity (%)Limitations
Reductive Amination70–85≥95Requires strict pH control
Nucleophilic Substitution60–75≥90Side-product formation
Boc Deprotection80–90≥98Multi-step synthesis

Catalytic Hydrogenation of Cyanomethyl Isoindoline

For higher stereochemical control, catalytic hydrogenation of cyanomethyl intermediates is employed:

  • Cyanomethylation :

    • React isoindoline with bromoacetonitrile in acetonitrile using potassium carbonate (K₂CO₃) .

  • Hydrogenation :

    • Subject the nitrile to hydrogen gas (H₂, 50 psi) over palladium on carbon (Pd/C) in methanol .

    • Acidify with HCl to precipitate the hydrochloride salt .

Reaction Conditions :

  • Temperature: 25–40°C

  • Catalyst Loading: 5–10% Pd/C

Grignard reagents enable the introduction of the hydroxymethyl group via carbonyl intermediates:

  • Aldehyde Synthesis :

    • Oxidize isoindoline to isoindoline-1-carboxaldehyde using pyridinium chlorochromate (PCC) .

  • Grignard Reaction :

    • Add methylmagnesium bromide (MeMgBr) to the aldehyde in dry THF at –78°C .

    • Quench with ammonium chloride (NH₄Cl) and acidify with HCl .

Critical Notes :

  • Strict anhydrous conditions are required to prevent reagent decomposition .

  • Yields are moderate (50–65%) due to competing over-addition .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-isoindol-1-ylmethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindoline-1-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound back to its parent alcohol form using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Isoindoline-1-carboxylic acid.

    Reduction: Isoindoline-1-ylmethanol.

    Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2,3-dihydro-1H-isoindol-1-ylmethanol typically involves the reduction of isoindoline derivatives. A common method includes the reduction of isoindoline-1-carboxaldehyde using sodium borohydride (NaBH4) in methanol, yielding the desired product efficiently under mild conditions. The compound can also undergo various chemical reactions:

  • Oxidation : Converts the hydroxymethyl group to isoindoline-1-carboxylic acid.
  • Reduction : Further reduction can yield isoindoline.
  • Substitution : The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Medicinal Chemistry

2,3-Dihydro-1H-isoindol-1-ylmethanol hydrochloride has been investigated for its potential as a therapeutic agent. Notably, derivatives of this compound have shown promise in treating ischemic strokes. For instance, a study highlighted a derivative (3d) that exhibited potent inhibition of platelet aggregation and significant neuroprotective effects in ischemic rat models. This compound demonstrated high bioavailability and rapid distribution in brain tissue, suggesting its potential as a candidate for stroke prevention and treatment .

Enzyme Mechanisms

The compound serves as a valuable intermediate in studying enzyme mechanisms. Its structure allows researchers to explore interactions with specific enzymes or receptors, potentially modulating their activity. The hydroxymethyl group is particularly important for forming hydrogen bonds with target molecules, influencing their biological functions.

Industrial Applications

In industrial chemistry, this compound is utilized in synthesizing fine chemicals and other industrial products. Its ability to act as a precursor for various derivatives makes it an essential compound in the production of complex organic molecules.

Case Study 1: Stroke Treatment

A significant study focused on the development of 3-alkyl derivatives of 2,3-dihydro-1H-isoindol-1-one for treating ischemic stroke. The derivative 3d was tested in both transient and permanent middle cerebral artery occlusion models, where it significantly reduced infarct size and improved neurobehavioral outcomes compared to standard treatments like aspirin . This highlights the compound's therapeutic potential.

Case Study 2: Enzyme Interaction Studies

Research involving enzyme mechanisms has utilized 2,3-dihydro-1H-isoindol-1-ylmethanol as a building block for biologically active molecules. Studies have shown that this compound can influence enzyme activity through specific interactions facilitated by its hydroxymethyl group.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-isoindol-1-ylmethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline ring system allows it to mimic the structure of natural substrates or inhibitors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The table below summarizes key structural analogs and their properties:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Functional Groups Applications/Notes
2,3-Dihydro-1H-isoindol-1-ylmethanol hydrochloride Not explicitly listed C₉H₁₀ClNO (inferred) 183.64 (calculated) Hydroxymethyl, HCl salt Hypothesized intermediate in drug synthesis
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride 1920-12-3 C₁₀H₁₀ClN₃O₂ 239.66 Phthalimido, amidine, HCl salt Organic synthesis (e.g., amidine precursors)
2,3-Dihydro-1H-indol-1-yl(2-pyrrolidinyl)-methanone hydrochloride 1246172-54-2 C₁₃H₁₆N₂O·HCl 252.74 Methanone, pyrrolidinyl, HCl salt Pharmacological research (commercially available)
1,3-Dihydroisoindol-2-yl-(6-hydroxy-3,3-dimethyl-1,2-dihydroindol-5-yl)methanone (L81) N/A C₁₉H₂₀N₂O₂ 308.38 Methanone, hydroxy, dimethyl Potential kinase inhibitor (structural data from PDBj)
2,3-Dihydro-1H-isoindol-1-one 480-91-1 C₈H₇NO 133.15 Ketone Precursor for isoindole derivatives

Key Research Findings

Pharmacological Potential
  • The pyrrolidinyl-methanone derivative (CAS 1246172-54-2) is commercially available (Shanghai Huns Chemical Co.), suggesting its relevance in drug discovery for CNS or metabolic disorders .
Physicochemical Properties
  • 2,3-Dihydro-1H-isoindol-1-one (CAS 480-91-1) has a low molecular weight (133.15) and ketone functionality, making it a versatile precursor for further modifications .

Biological Activity

2,3-Dihydro-1H-isoindol-1-ylmethanol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is synthesized through the reduction of isoindoline derivatives. A common synthetic route involves using sodium borohydride (NaBH4) in methanol, which yields the compound with good efficiency under mild conditions. The compound features a hydroxymethyl group that enhances its reactivity and potential for biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antiplatelet Activity : A derivative of this compound demonstrated significant inhibition of platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid. This activity was found to be superior to that of established antiplatelet drugs like aspirin .
  • Neuroprotective Effects : In animal models of ischemic stroke, the compound significantly reduced infarct size and improved neurobehavioral outcomes. It was shown to scavenge free radicals and protect neuronal cells from oxidative stress, indicating its potential as a neuroprotective agent .
  • Antioxidant Activity : The compound has been reported to possess strong antioxidant properties, which contribute to its ability to mitigate oxidative damage in various cellular models .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : The hydroxymethyl group allows for hydrogen bonding with target enzymes or receptors, influencing their activity. This interaction can modulate pathways involved in inflammation and oxidative stress response.
  • Receptor Binding : The compound may interact with receptors involved in platelet function and neuronal protection, although specific receptor targets remain to be fully elucidated.

Study 1: Antiplatelet Effects

In a comparative study involving several compounds, 3-n-butyl-2,3-dihydro-1H-isoindol-1-one (a derivative) exhibited the strongest inhibitory effect on platelet aggregation among tested substances. This finding highlights the therapeutic potential of isoindole derivatives in managing thrombotic disorders .

Study 2: Neuroprotection in Ischemia

In a study using a rat model of middle cerebral artery occlusion, treatment with 3d (a derivative) led to significant reductions in cerebral infarction and improved motor function scores compared to controls. The study concluded that this class of compounds could be promising candidates for the treatment of acute ischemic strokes due to their neuroprotective effects and favorable pharmacokinetics .

Data Summary

Biological Activity Effect Observed Comparison
Antiplatelet ActivityInhibition of ADP-induced aggregationSuperior to aspirin
Neuroprotective EffectsReduced infarct sizeImproved outcomes vs control
Antioxidant ActivityScavenging free radicalsSignificant protective effect

Q & A

Q. What are the critical safety protocols for handling 2,3-Dihydro-1H-isoindol-1-ylmethanol hydrochloride in laboratory settings?

Answer:

  • PPE Requirements : Always wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is insufficient .
  • Containment : Perform reactions in fume hoods or gloveboxes to prevent inhalation of volatile byproducts .
  • Waste Management : Segregate chemical waste into halogenated/non-halogenated containers and dispose via certified hazardous waste services .
  • Spill Response : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Q. How is the structural purity of this compound validated experimentally?

Answer:

  • Spectroscopic Analysis : Use 1^1H-NMR and 13^13C-NMR to confirm backbone structure and substituents. For example, isoindole protons typically appear as multiplet signals at δ 3.0–4.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., expected [M+H]+^+ for C9_9H11_{11}NO·HCl: calc. 185.06) .
  • HPLC Purity : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity >95% .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during the synthesis of isoindoline derivatives like this compound?

Answer:

  • Parameter Screening : Optimize reaction time, temperature, and catalyst loading (e.g., NaBH4_4 reduction efficiency varies with solvent polarity) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-reduction or oxidation artifacts) and adjust reducing agent stoichiometry .
  • Replication : Repeat reactions under inert atmospheres (N2_2/Ar) to exclude moisture/O2_2 interference, which may explain yield variability .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

Answer:

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via UV-Vis (λ~270 nm for isoindole) or LC-MS .
  • Kinetic Modeling : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Compare with structurally similar compounds (e.g., phthalimide derivatives show t1/2t_{1/2} >12 hours) .
  • Buffer Variation : Test stability across pH 1–10 to simulate gastrointestinal/environmental conditions .

Q. What methodologies are recommended for analyzing the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding affinity (KDK_D) in real-time .
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses, focusing on the isoindole ring’s hydrophobic interactions .
  • Fluorescence Quenching : Titrate the compound into fluorophore-labeled protein solutions and monitor emission changes to infer binding constants .

Experimental Design & Troubleshooting

Q. How should researchers design a scalable synthesis route for this compound?

Answer:

  • Stepwise Optimization :
    • Step 1 : Cyclization of o-xylylene derivatives using HCl/EtOH to form the isoindoline core .
    • Step 2 : Methanolysis under controlled pH to introduce the hydroxymethyl group .
    • Step 3 : Final HCl salt formation via recrystallization from ethanol/ether .
  • Green Chemistry Metrics : Calculate atom economy (>70% achievable via one-pot reactions) and E-factor (target <10) .

Q. What analytical approaches differentiate polymorphic forms of this compound?

Answer:

  • PXRD : Compare diffraction patterns with known polymorphs; sharp peaks at 2θ = 12.5°, 18.3° indicate Form I .
  • DSC : Monitor endothermic peaks (melting points vary by 5–10°C between forms) .
  • Raman Spectroscopy : Use shifts in C-Cl (650 cm1^{-1}) and N-H (3300 cm1^{-1}) vibrations to distinguish crystalline phases .

Data Interpretation & Validation

Q. How to address discrepancies between computational and experimental NMR data for isoindoline derivatives?

Answer:

  • Solvent Effects : Simulate NMR spectra (e.g., using Gaussian) with explicit solvent models (DMSO-d6_6 shifts protons upfield by 0.2–0.5 ppm) .
  • Conformational Sampling : Apply DFT calculations (B3LYP/6-31G*) to account for rotameric states affecting chemical shifts .
  • Experimental Replicates : Acquire NMR data at multiple field strengths (400/600 MHz) to confirm signal assignments .

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